Methyl 3-(4-amino-2-chlorophenoxy)-5-isopropoxybenzoate
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Overview
Description
Methyl 3-(4-amino-2-chlorophenoxy)-5-isopropoxybenzoate is a complex organic compound with a molecular formula of C14H12ClNO3. This compound is characterized by the presence of an amino group, a chlorophenoxy group, and an isopropoxybenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-amino-2-chlorophenoxy)-5-isopropoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-amino-2-chlorophenol with methyl 3,5-dihydroxybenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-amino-2-chlorophenoxy)-5-isopropoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenoxy group can be reduced to form phenol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenol derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
Methyl 3-(4-amino-2-chlorophenoxy)-5-isopropoxybenzoate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-amino-2-chlorophenoxy)-5-isopropoxybenzoate involves its interaction with specific molecular targets. The amino and chlorophenoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-amino-2-chlorophenoxy)benzoate
- 3-(4-amino-2-chlorophenoxy)methylbenzonitrile
- Methyl 3-(4-amino-2-chlorophenoxy)-4-fluorobenzoate
Uniqueness
Methyl 3-(4-amino-2-chlorophenoxy)-5-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C17H18ClNO4 |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
methyl 3-(4-amino-2-chlorophenoxy)-5-propan-2-yloxybenzoate |
InChI |
InChI=1S/C17H18ClNO4/c1-10(2)22-13-6-11(17(20)21-3)7-14(9-13)23-16-5-4-12(19)8-15(16)18/h4-10H,19H2,1-3H3 |
InChI Key |
TVUSVWFGFHLXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)OC2=C(C=C(C=C2)N)Cl)C(=O)OC |
Origin of Product |
United States |
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